Ethyl 3,3,3-trifluoropropanimidate hydrochloride
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Overview
Description
Ethyl 3,3,3-trifluoropropanimidate hydrochloride is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trifluoromethyl groups, which impart distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoropropanimidate hydrochloride typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoropropanimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 3,3,3-trifluoropropanimidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoropropanimidate hydrochloride involves the activation of carboxyl or phosphate groups, which facilitates their reaction with nucleophiles such as amines. This process is often catalyzed by carbodiimide reagents, which form reactive intermediates that enhance the efficiency of the reaction .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to amines.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent with similar applications but different solubility and reactivity properties.
Uniqueness
Ethyl 3,3,3-trifluoropropanimidate hydrochloride is unique due to its trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in the synthesis of fluorinated compounds for various applications .
Properties
Molecular Formula |
C5H9ClF3NO |
---|---|
Molecular Weight |
191.58 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoropropanimidate;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c1-2-10-4(9)3-5(6,7)8;/h9H,2-3H2,1H3;1H |
InChI Key |
CWRRPGNDFUNDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC(F)(F)F.Cl |
Origin of Product |
United States |
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